molecular formula C17H14F3NO5 B12467519 Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate

Cat. No.: B12467519
M. Wt: 369.29 g/mol
InChI Key: VFQQRWSKGVEKHC-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate is a complex organic compound characterized by the presence of trifluoromethyl and phenoxycarbonyl groups. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid with phenyl isocyanate to form the corresponding urethane intermediate. This intermediate is then esterified with methanol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate is unique due to the presence of both trifluoromethyl and phenoxycarbonyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .

Properties

Molecular Formula

C17H14F3NO5

Molecular Weight

369.29 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-hydroxy-2-[4-(phenoxycarbonylamino)phenyl]propanoate

InChI

InChI=1S/C17H14F3NO5/c1-25-14(22)16(24,17(18,19)20)11-7-9-12(10-8-11)21-15(23)26-13-5-3-2-4-6-13/h2-10,24H,1H3,(H,21,23)

InChI Key

VFQQRWSKGVEKHC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)NC(=O)OC2=CC=CC=C2)(C(F)(F)F)O

Origin of Product

United States

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